
2-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
科学的研究の応用
Anticancer Applications
Summary of the Application
Thiadiazole derivatives have been studied for their potential as anticancer agents . In one study, a novel series of thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety were derived and investigated for their antiproliferative potential .
Methods of Application
The targeted 1,3,4-thiadiazolyl derivatives were synthesized from Schiff’s bases by reacting them with thioglycolic acid using a small quantity of zinc chloride as a catalyst .
Results or Outcomes
The cytotoxicity screening studies revealed that analogues D-1, D-6, D-15, and D-16 possessed comparable efficacy, within the IC 50 range (1 to 7 μM), when taking doxorubicin as a reference drug (IC 50 = 0.5 μM) .
Antimicrobial Applications
Summary of the Application
In addition to their anticancer potential, thiadiazole derivatives have also been investigated for their antimicrobial activity .
Methods of Application
The same synthesis method used in the anticancer application was used to create the compounds for antimicrobial testing .
Results or Outcomes
The antimicrobial activity was assessed using different Gram- (+) and Gram- (−) bacterial and fungal strains and the results revealed that molecules D-2, D-4, D-6, D-19, and D-20 possessed potent activity against selective strains of microbes with MIC ranges of 3.58 to 8.74 µM .
Antioxidant Applications
Summary of the Application
Thiadiazole derivatives have also been studied for their antioxidant potential .
Methods of Application
The same synthesis method used in the anticancer and antimicrobial applications was used to create the compounds for antioxidant testing .
Results or Outcomes
The antioxidant potential of the synthesized molecules was also investigated, but the specific results were not detailed in the source .
Antidiabetic Applications
Summary of the Application
Thiadiazole derivatives have been studied for their potential as antidiabetic agents . While the specific application of “2-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid” in this field is not detailed, it’s possible that it could have similar properties.
Methods of Application
The methods of application would likely involve synthesizing the compound and testing its effects on glucose levels in a controlled laboratory setting.
Results or Outcomes
The specific results or outcomes for this compound are not detailed in the source .
Antihypertensive Applications
Summary of the Application
Thiadiazole derivatives have also been investigated for their antihypertensive activity . Again, the specific application of “2-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid” in this field is not detailed, but it’s possible that it could have similar properties.
Methods of Application
The methods of application would likely involve synthesizing the compound and testing its effects on blood pressure in a controlled laboratory setting.
Results or Outcomes
Anti-Inflammatory Applications
Summary of the Application
Thiadiazole derivatives have been studied for their potential as anti-inflammatory agents . While the specific application of “2-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid” in this field is not detailed, it’s possible that it could have similar properties.
将来の方向性
The 1,3,4-thiadiazole nucleus and its derivatives have been the subject of extensive research due to their broad types of biological activity . Future research may focus on the synthesis of new derivatives and the exploration of their potential applications in medicinal, agricultural, and materials chemistry .
特性
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4S/c1-5-13-14-12(20-5)15-9(16)7-3-2-6(11(18)19)4-8(7)10(15)17/h2-4H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEWAJRAZAWJGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355608 |
Source


|
| Record name | 2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXOISOINDOLINE-5-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid | |
CAS RN |
384795-95-3 |
Source


|
| Record name | 2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXOISOINDOLINE-5-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

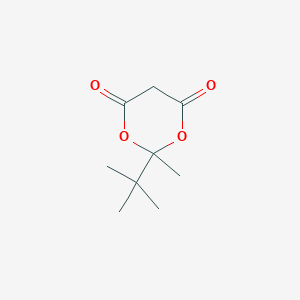
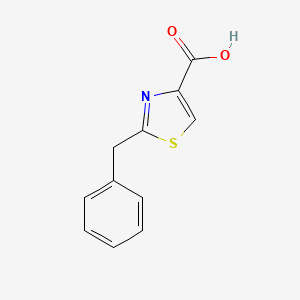
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)

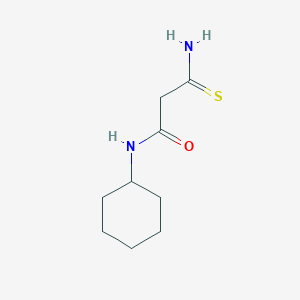

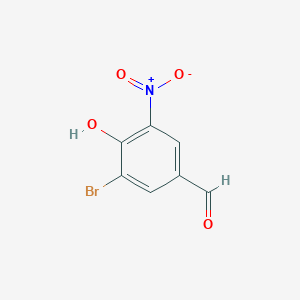
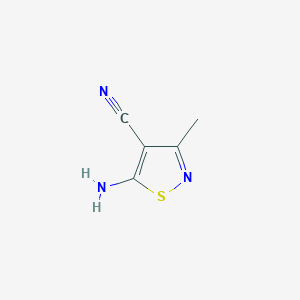

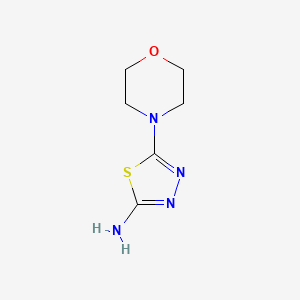
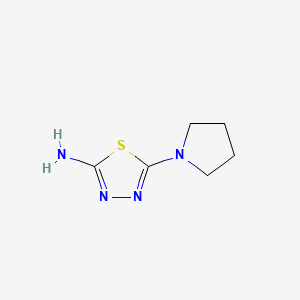

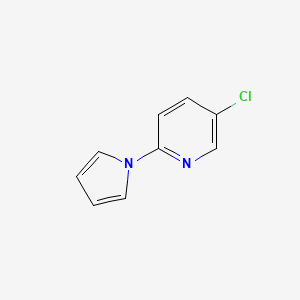
![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)